Trifluoromethyl N-cyclopropylcarbamate
Overview
Description
Trifluoromethyl N-cyclopropylcarbamate is a compound that belongs to the class of organofluorines. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of trifluoromethyl compounds has seen significant progress in recent years. For instance, trifluoromethyl radicals can be readily generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Chemical Reactions Analysis
The reaction of electrochemically generated trifluoromethyl radicals with aryl alkynes in the presence of water has been studied. The radicals are readily generated by anodic oxidation of sodium triflinate . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Scientific Research Applications
Synthesis of Trifluoromethyl Cyclopropanes
Trifluoromethyl-substituted cyclopropanes are vital in the construction of pharmaceutical and agrochemical agents. A method utilizing fluorinated sulfur ylides for Corey-Chaykovsky cyclopropanation reactions of nitro styrenes has been developed. This technique synthesizes cis-configured trifluoromethyl cyclopropanes with excellent yields and diastereoselectivities across a broad range of substrates (Hock et al., 2017).
Trifluoromethylcarbene Source
The trifluoromethylcarbene (:CHCF3) compound can be generated from (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate, a discovery significant in Fe-catalyzed cyclopropanation of olefins. This results in high-yield trifluoromethylated cyclopropanes (Duan et al., 2016).
Conversion of Carboxylic Esters
Tertiary cyclopropanols, derived from carboxylic esters, facilitate the synthesis of distally fluorinated ketones. The cyclopropane ring cleavage reactions with sodium triflinate enable β-trifluoromethyl ketones' synthesis in varying yields. Sodium triflinate acts as a precursor for trifluoromethyl copper species, essential in ring-opening trifluoromethylation (Konik et al., 2017).
Enantioselective Synthesis of Trifluoromethyl Cyclopropanes
Ru(ii)-Pheox catalysts have been employed in asymmetric synthesis of trifluoromethyl cyclopropanes from various olefins. This method achieved high yields and excellent diastereoselectivity and enantioselectivity with low catalyst loading (Kotozaki et al., 2018).
Alpha-Trifluoromethylated Carbanion Synthons
Trifluoromethylated organic compounds, important in materials science, agrochemistry, and the pharmaceutical industry, have led to the development of methodologies for trifluoromethylation. This involves trifluoromethylating reagents or trifluoromethylated synthetic blocks. The chemistry of trifluoromethyl carbanions and related species has significant synthetic applications (Uneyama et al., 2008).
Utilization of Fluoroform in Nucleophilic Trifluoromethylation
Trifluoromethane, derived from polytetrafluoroethylene manufacture, can be converted into valuable fluorinated compounds. A fully contained flow reactor setup enables the generation of trifluoromethyl carbanion and its direct consumption with electrophiles, demonstrating a sustainable approach in chemical research (Musio et al., 2018).
Myoglobin-Catalyzed Synthesis of Trifluoromethyl-Substituted Cyclopropanes
A biocatalytic route using engineered myoglobin catalysts allows for the efficient synthesis of trans-1-trifluoromethyl-2-arylcyclopropanes. This method achieved high yields and excellent diastereo- and enantioselectivity, expanding the range of carbene-mediated transformations accessible via metalloprotein catalysts (Tinoco et al., 2017).
Safety And Hazards
The safety data sheet for a related compound, Trifluoromethane, indicates that it is a gas under pressure and may explode if heated. It may displace oxygen and cause rapid suffocation . Another related compound, (Trifluoromethyl)trimethylsilane, is considered hazardous. It is highly flammable and harmful if swallowed. It causes skin and eye irritation and may cause respiratory irritation .
Future Directions
The comprehensive coverage on trifluoromethylation reactions is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .
properties
IUPAC Name |
trifluoromethyl N-cyclopropylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)11-4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRIOSZHCRNKCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethyl N-cyclopropylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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